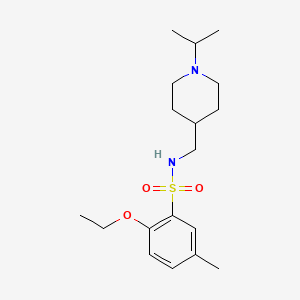

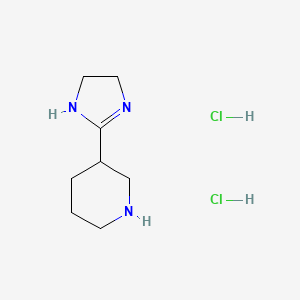

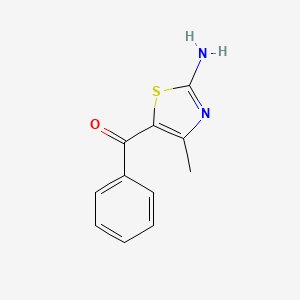

![molecular formula C18H18N2O5S2 B2842991 2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide CAS No. 2097927-29-0](/img/structure/B2842991.png)

2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan and thiophene are aromatic heterocyclic compounds, with furan containing an oxygen atom and thiophene containing a sulfur atom . Acetamide is an organic compound with the formula CH3CONH2, a derivative of acetic acid . The compound you mentioned seems to be a complex molecule that includes these structures.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Furan and thiophene are five-membered aromatic rings, and acetamide has a carbonyl (C=O) and an amine (NH2) group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, furan and thiophene derivatives have diverse properties and applications .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Research has explored the regiocontrolled synthesis of γ-hydroxybutenolides via the photooxygenation of 2-thiophenyl-substituted furans, highlighting the transformation of thiophenyl moiety into ethyl phenylsulfenate and diphenyldisulfide under specific conditions (Kotzabasaki et al., 2016). This research could provide a foundation for understanding the reactivity of compounds containing furan and thiophene groups.

Pharmacological Applications

The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors have been explored for their potential in inhibiting the growth of P493 human lymphoma B cells and in mouse xenograft models (Shukla et al., 2012). Although directly unrelated to the queried compound, the study underscores the importance of sulfur-containing compounds in developing therapeutic agents.

Material Science Applications

The effect of five-membered heteroaromatic linkers, including furan and thiophene, on the performance of phenothiazine-based dye-sensitized solar cells has been studied, with findings suggesting improvements in solar energy-to-electricity conversion efficiency (Kim et al., 2011). This demonstrates the potential utility of furan and thiophene moieties in enhancing the efficiency of solar cells, potentially offering insights into the photovoltaic applications of related compounds.

Antimicrobial Activity

The synthesis and antimicrobial evaluation of Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes have been documented, highlighting their potential against various microbial strains (Arora et al., 2013). This area of research points towards the antimicrobial capabilities of furan and thiophene derivatives, suggesting a potential area of application for compounds with similar structures.

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]sulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c19-18(21)12-25-13-5-7-14(8-6-13)27(22,23)20-11-15(16-3-1-9-24-16)17-4-2-10-26-17/h1-10,15,20H,11-12H2,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIOLJQYYUDQLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

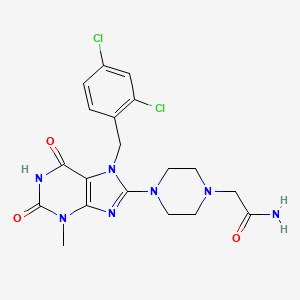

![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2842910.png)

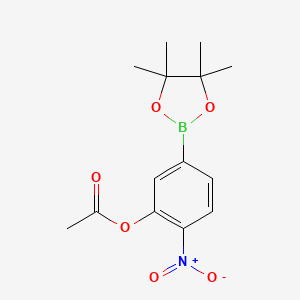

![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)

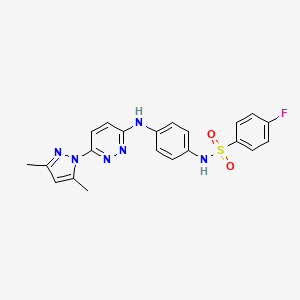

![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)